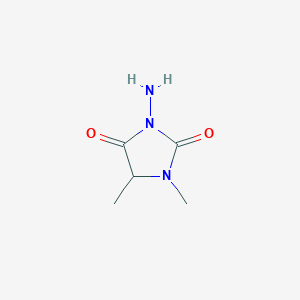

3-Amino-1,5-dimethylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

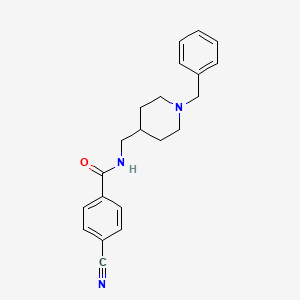

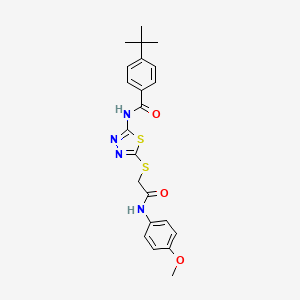

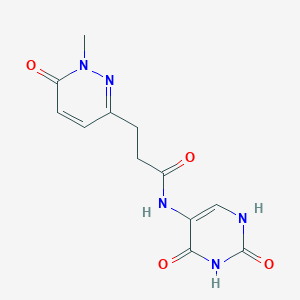

3-Amino-1,5-dimethylimidazolidine-2,4-dione is a chemical compound that is part of the imidazolidine-2,4-dione family. These compounds are of interest due to their potential pharmaceutical applications and their role as intermediates in various chemical reactions. The structure of these compounds is characterized by a five-membered ring containing nitrogen and oxygen atoms, which can participate in a range of chemical interactions and transformations .

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives can be achieved through several methods. One approach involves the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Another method includes the catalytic hydrogenation of benzylidene compounds to produce derivatives such as 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione . Additionally, the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles has been shown to yield 4H-imidazoles, which are closely related to the imidazolidine-2,4-dione structure .

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-dione derivatives can be complex and nonplanar, as evidenced by X-ray structural analysis. For instance, the compound 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione was found to have a dihedral angle between its benzene and five-membered rings, indicating a significant degree of three-dimensional structure. This conformation is stabilized by various intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions .

Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives participate in a variety of chemical reactions. For example, the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with 1,3-benzoxazin-2,4-dione did not lead to the expected medium-sized heterocycle but instead produced imidazo[2,1-b]-1,3-benzoxazin-5-one and imidazolin-2-one. The formation of these products was explained by the cleavage of the strained amidine ring and subsequent reactions . The versatility in the chemical behavior of these compounds underscores their utility in synthetic chemistry.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Ring Transformation and Synthesis

3-Amino-1,5-dimethylimidazolidine-2,4-dione is involved in ring transformations and the synthesis of 4H-imidazoles when reacted with 3-(Dimethylamino)-2,2-dimethyl-2H-azirine, showcasing its utility in creating new heterocyclic structures (Schläpfer-Dähler et al., 1992). This transformation is significant in organic chemistry for generating compounds with potential pharmaceutical applications.

Crystal Structure Analysis

The study of 3-Amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione provides insights into its crystal structure and unexpected conformation, highlighting its role as a pharmaceutical intermediate. This analysis reveals the nonplanar nature of its structure and the interactions stabilizing its conformation, which could influence the compound's reactivity and physical properties (Aydin et al., 2013).

Microwave-Assisted Synthesis

The compound has been utilized in the efficient, one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs. This method represents a rapid and convenient approach to synthesizing a series of optically pure derivatives, showcasing the compound's versatility in synthetic applications (Brouillette et al., 2007).

Nucleophilic Attack and One-Pot Synthesis

Research demonstrates the compound's role in regio-controlled nucleophilic attack processes, leading to the synthesis of novel heterocyclic structures. This showcases its utility in creating diverse molecular architectures through one-pot synthesis strategies, contributing to the development of new pharmaceuticals and materials (Brouillette et al., 2009).

Hypoglycemic Agents Development

Studies on derivatives of 3-Amino-1,5-dimethylimidazolidine-2,4-dione have identified their potential as hypoglycemic agents. This application is critical for developing new treatments for diabetes, highlighting the compound's relevance in medicinal chemistry (Kashif et al., 2008).

Eigenschaften

IUPAC Name |

3-amino-1,5-dimethylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-3-4(9)8(6)5(10)7(3)2/h3H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTKFOWKOSHIDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,5-dimethylimidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2547191.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2547194.png)

![7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B2547198.png)

![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B2547199.png)

![(1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2547200.png)

![tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride](/img/structure/B2547201.png)

![2-benzyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2547202.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2547204.png)